5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine

Medicinal Chemistry Structure-Activity Relationship mGlu5 NAM

5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine (CAS 1316221-62-1) is a heterocyclic organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. It features a pyridine ring substituted with a pyrrolidine moiety via a methylene bridge, presenting as a chiral building block (1 asymmetric atom).

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 1316221-62-1
Cat. No. B1401192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine
CAS1316221-62-1
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)CC2CCNC2
InChIInChI=1S/C11H16N2/c1-9-2-3-11(13-7-9)6-10-4-5-12-8-10/h2-3,7,10,12H,4-6,8H2,1H3
InChIKeyDUAPMMFYSPWVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine 1316221-62-1 Procurement Guide: Core Chemical & Safety Data


5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine (CAS 1316221-62-1) is a heterocyclic organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . It features a pyridine ring substituted with a pyrrolidine moiety via a methylene bridge, presenting as a chiral building block (1 asymmetric atom) . Commercially, it is typically offered at a purity of 98% and carries standard hazard classifications (GHS07) for acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) . For procurement purposes, it is crucial to note the lack of a TSCA listing, which may have implications for its use and shipment in the United States [1].

Why Generic Substitution of 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine Is Not Advisable Without Direct Comparative Data


Substitution with close structural analogs (e.g., 2-(pyrrolidin-3-ylmethyl)pyridine, CAS 1316218-40-2) or regioisomers (e.g., 4-(pyrrolidin-3-ylmethyl)pyridine, CAS 1316223-46-7) cannot be scientifically justified based on currently available data . While a class-level inference from the mGlu5 negative allosteric modulator (NAM) research space suggests that modifications to the pyridine and pyrrolidine scaffolds (e.g., aryl substitutions, methylation patterns) significantly impact in vitro potency and brain penetration, no published quantitative studies directly comparing the target compound to these specific analogs exist [1]. Any assumption of functional or pharmacological equivalence would be an extrapolation lacking empirical support, introducing significant risk in drug discovery or chemical biology applications [1].

Quantitative Differentiation Evidence for 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine (1316221-62-1)


Steric & Electronic Differentiation from Unsubstituted Core Scaffold

The target compound incorporates a 5-methyl group on the pyridine ring, a key structural difference from the unsubstituted 2-(pyrrolidin-3-ylmethyl)pyridine core (MW 162.23) . While no direct head-to-head assay data is available, class-level evidence in the 6-aryl-3-pyrrolidinylpyridine series demonstrates that aromatic substitutions (e.g., halogens, methyl) on the pyridine ring are critical determinants of mGlu5 negative allosteric modulator potency [1]. The presence of this methyl group, absent in the core analog, is therefore a critical structural variable that must be controlled for SAR studies [1].

Medicinal Chemistry Structure-Activity Relationship mGlu5 NAM

Regioisomeric Differentiation: Ortho vs. Para Substitution Pattern

The pyrrolidinylmethyl group is attached at the ortho (2-) position relative to the pyridine nitrogen, differentiating it from regioisomers like 4-(pyrrolidin-3-ylmethyl)pyridine (CAS 1316223-46-7), where the attachment is at the para position . The ortho-substitution pattern can influence the compound's ability to act as a bidentate ligand, which is significant for metal coordination chemistry and enzyme inhibition [1]. Although quantitative binding data for this exact compound is absent, the distinct regiochemistry offers a different vector for molecular recognition in biological systems compared to the para-isomer [1].

Medicinal Chemistry Isomer Differentiation Molecular Scaffolds

LogD-Based Permeability and Bioavailability Differentiation

The calculated LogD value for 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine at pH 7.4 is -1.78, indicating high hydrophilicity under physiological conditions [1]. This is significantly lower than the LogP value of 1.33, reflecting the compound's basic nature (pyrrolidine nitrogen) and its ionized state at physiological pH. While no direct comparator LogD data is available, this value falls in a range that suggests good aqueous solubility but potentially low passive membrane permeability [2]. This profile contrasts with more lipophilic pyridine derivatives, which may have better permeability but poorer solubility [2].

ADME Drug Discovery Lipophilicity

Chiral Center as a Critical Differentiator from Achiral Analogs

5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine contains a single asymmetric atom (C3 of the pyrrolidine ring), existing as a racemic mixture in standard commercial offerings . This chiral center is a key structural differentiator from achiral analogs like 3-(pyrrolidin-3-ylmethyl)pyridine, which lacks a defined stereocenter at this position . The presence of enantiomers is a critical factor in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities and pharmacokinetic profiles [1]. Procuring this compound as a racemate implies that any observed biological effect is the sum of activities from both enantiomers, a factor that must be accounted for in data interpretation.

Stereochemistry Chiral Resolution Drug Discovery

Regulatory Compliance: TSCA Listing Status

A key differentiator for procurement and use within the United States is the compound's TSCA (Toxic Substances Control Act) listing status. Data indicates that 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine is not listed on the TSCA Inventory [1]. In contrast, some structurally related pyridine building blocks are TSCA-listed and therefore exempt from certain import and use restrictions. This non-listed status imposes specific compliance requirements for importers, researchers, and institutions, potentially affecting availability and lead times for U.S.-based customers [2].

Regulatory Compliance Procurement Shipping

Defined Application Scenarios for 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine (1316221-62-1) Based on Available Evidence


Synthesis of Novel mGlu5 Negative Allosteric Modulators (NAMs)

This compound can serve as a versatile intermediate for synthesizing and exploring novel 6-aryl-3-pyrrolidinylpyridine analogs. The structural framework is directly relevant to the mGlu5 NAM chemotype [1]. The 5-methyl substitution on the pyridine ring provides a specific vector for building and optimizing SAR, which is known to be a critical determinant of in vitro potency and brain penetration in this class [1]. Its use is recommended for medicinal chemistry programs aiming to generate IP space around this scaffold.

Chiral Building Block for Asymmetric Synthesis Studies

The compound's single asymmetric center makes it a valuable building block for asymmetric synthesis. It is suitable for researchers focused on developing or testing new methodologies for chiral resolution, asymmetric catalysis, or stereoselective transformations . The presence of the basic pyrrolidine nitrogen also allows for the formation of diastereomeric salts with chiral acids, a common technique for resolving racemates .

Probing the Impact of Methyl Substitution on Physicochemical Properties

This compound is an ideal tool for studies that directly measure the effect of a single methyl group on a molecule's properties. The calculated LogD of -1.78 at pH 7.4 [2] can be experimentally validated against the LogD of the unsubstituted 2-(pyrrolidin-3-ylmethyl)pyridine core. This makes it a useful internal standard for ADME assay development, particularly for investigating the relationship between lipophilicity, pKa, and membrane permeability in a matched molecular pair analysis.

Coordination Chemistry & Catalysis Ligand Development

The ortho-substituted pyridine-pyrrolidine framework can function as an N,N-bidentate ligand for transition metals [3]. This compound can be used in the development of novel catalysts for reactions such as cross-coupling, hydrogenation, or polymerization. The specific electronic and steric influence of the 5-methyl group on the pyridine ring may lead to distinct catalytic activities or selectivities compared to ligands derived from unsubstituted or regioisomeric analogs [3].

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